molecular formula C22H22O8 B2360410 (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 859662-65-0

(Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2360410
CAS No.: 859662-65-0
M. Wt: 414.41
InChI Key: TUHXDABNGVTCQV-PXNMLYILSA-N
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Description

(Z)-Methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a fused benzofuran core with a 3,4,5-trimethoxybenzylidene substituent at position 2, a methyl group at position 7, and a methyl acetate group at position 4. Its synthesis likely involves condensation reactions similar to those described in , where benzylidene derivatives are formed via refluxing with mercaptoacetic acid and catalysts like ZnCl₂ . Structural determination of such compounds typically employs X-ray crystallography using programs like SHELX () .

Properties

IUPAC Name

methyl 2-[[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-12-15(29-11-19(23)27-4)7-6-14-20(24)16(30-21(12)14)8-13-9-17(25-2)22(28-5)18(10-13)26-3/h6-10H,11H2,1-5H3/b16-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHXDABNGVTCQV-PXNMLYILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by a benzofuran moiety and multiple methoxy groups, which may contribute to its biological activity. The structural formula can be represented as:

C18H20O5C_{18}H_{20}O_{5}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and oxidative stress.
  • Modulation of Signaling Pathways : It might influence pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.
  • Interaction with Cell Membranes : Its lipophilic nature could facilitate interaction with cellular membranes, affecting membrane fluidity and function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntimicrobialInhibitory effects on bacteria
Anti-inflammatoryReduction in inflammatory markers

Table 2: Case Studies

StudyFindingsReference
In vitro studySignificant reduction in bacterial growth
Animal modelDecreased inflammation in induced models
PharmacokineticsFavorable absorption and distribution

Case Studies

  • In Vitro Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics.
  • Anti-inflammatory Research : In an animal model of arthritis, administration of the compound led to a marked decrease in paw swelling and inflammatory cytokine levels. Histological analysis revealed reduced infiltration of immune cells in treated subjects compared to controls.

Scientific Research Applications

Structural Features

The compound features:

  • Benzofuran moiety : A key component that contributes to its biological activity.
  • Methyl ester functional group : Enhances solubility and bioavailability.
  • Methoxy groups : Contribute to its antioxidant properties.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit promising antibacterial properties. A study published in "Fitoterapia" highlighted the antibacterial efficacy of various benzofuran derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results suggest that (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate could be explored as a potential candidate for new antibiotic development due to its structural similarities to effective antimicrobial agents .

Antioxidant Properties

Compounds with similar structures have demonstrated significant antioxidant activity. A study published in "Natural Product Research" found that benzofuran derivatives can act as free radical scavengers. This property is crucial for protecting cells from oxidative stress-related diseases, suggesting a therapeutic potential for this compound in preventing oxidative damage .

Anticancer Activity

In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines. For example, compounds structurally similar to this compound have been effective against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanisms often involve modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Efficacy

A notable study evaluated the antimicrobial effects of thiophene-containing compounds similar to (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yloxy)acetate against Staphylococcus aureus and Escherichia coli. Results indicated moderate to high inhibition at concentrations ranging from 12.5 to 100 μg/mL .

Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of related compounds on B16F10 melanoma cells. It was found that certain derivatives did not exhibit cytotoxicity at concentrations below 20 µM after 48 hours of treatment. This suggests a favorable safety profile for further development in anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several benzofuran derivatives, differing primarily in substituents on the benzylidene ring, ester groups, and benzofuran core modifications. Below is a detailed comparison based on the evidence provided:

Substituent Variations on the Benzylidene Ring

  • Compound in : Contains a 3-(2-methoxyphenyl)prop-2-enylidene group.
  • Compound in : Substitutes the methyl acetate group with a 2,6-dimethoxybenzoate ester. The additional methoxy groups may increase hydrophilicity and alter binding affinity .
  • Compound in : Replaces the benzylidene group with a 2,4,5-trimethoxyphenyl system. The positional isomerism here could significantly affect electronic distribution and molecular interactions .

Ester Group Modifications

  • Target Compound : Bears a methyl acetate group at position 6, offering moderate lipophilicity.
  • Compound in : Features a 3-fluorobenzylidene substituent and retains the methyl acetate group.
  • Compound in : Utilizes a 4-tert-butylphenylmethylidene group. The bulky tert-butyl group increases hydrophobicity, which may improve membrane permeability but reduce solubility .

Core Benzofuran Modifications

  • Compounds: Replace the benzofuran core with a coumarin-thiazolidinone hybrid. These derivatives exhibit distinct electronic properties due to the thiazolidinone ring’s polarity, which is absent in the target compound .
  • Compound in : Retains the benzofuran core but substitutes the 6-oxyacetate with a 2,6-dimethoxybenzoate ester , altering steric and electronic profiles .

Data Table: Structural and Functional Comparison

Compound ID/Evidence Benzylidene Substituent Ester Group Core Structure Notable Features
Target Compound 3,4,5-Trimethoxy Methyl acetate Benzofuran Z-configuration; high steric bulk
2-Methoxyphenylallylidene 3,4,5-Trimethoxybenzoate Benzofuran Ester linkage; planar aromatic system
3-Fluorobenzylidene Methyl acetate Benzofuran Electronegative fluorine; enhanced stability
3,4,5-Trimethoxy 2,6-Dimethoxybenzoate Benzofuran Increased hydrophilicity
4-tert-Butylphenyl Methyl acetate Benzofuran Hydrophobic tert-butyl group

Key Research Findings and Implications

Electronic Effects: The 3,4,5-trimethoxybenzylidene group in the target compound (vs. mono- or di-substituted analogs) provides a balanced electron-donating capacity, which may enhance interactions with biological targets like enzymes or receptors .

Steric Considerations : Compounds with bulky substituents (e.g., tert-butyl in ) show reduced solubility but improved lipid bilayer penetration, a trade-off critical for drug design .

Synthetic Flexibility : The use of ZnCl₂-catalyzed condensation () is a versatile method for generating diverse benzylidene derivatives, though reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products .

Preparation Methods

Structural Analysis and Synthetic Design

The target molecule features a dihydrobenzofuran core substituted at position 6 with a methyl oxyacetate group, at position 7 with a methyl group, and at position 2 with a (Z)-configured 3,4,5-trimethoxybenzylidene moiety. The synthesis requires sequential functionalization of the benzofuran scaffold, ensuring regioselectivity and stereochemical control.

Core Benzofuran Synthesis

The dihydrobenzofuran nucleus is typically constructed via cyclization of phenolic precursors. For example, salicylaldehyde derivatives can undergo Claisen-Schmidt condensation with ketones, followed by acid-catalyzed cyclization. In one protocol, 5-methoxy-2-hydroxyacetophenone was condensed with methyl vinyl ketone in the presence of polyphosphoric acid (PPA), yielding the dihydrobenzofuran skeleton.

Strategic Functionalization

Key substituents are introduced through:

  • Etherification : The acetoxy group at position 6 is installed via Williamson ether synthesis, reacting a phenolic intermediate with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).
  • Benzylidene Formation : The (Z)-3,4,5-trimethoxybenzylidene group is introduced via Knoevenagel condensation between the 3-oxo group of the dihydrobenzofuran and 3,4,5-trimethoxybenzaldehyde, using piperidine as a base and molecular sieves to drive dehydration.

Optimized Synthetic Pathways

Stepwise Synthesis

Preparation of Methyl 7-Methyl-3-oxo-2,3-dihydrobenzofuran-6-yl Oxalate
  • Cyclization : 5-Methoxy-2-hydroxyacetophenone (10 mmol) is treated with methyl vinyl ketone (12 mmol) in PPA at 120°C for 6 hours, yielding 7-methyl-3-oxo-2,3-dihydrobenzofuran-6-ol.
  • Etherification : The phenolic intermediate is reacted with methyl bromoacetate (1.2 eq) in DMF with K₂CO₃ (2 eq) at 80°C for 12 hours, affording methyl 2-((7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (yield: 78%).
Knoevenagel Condensation for Benzylidene Formation

The ketone at position 3 is condensed with 3,4,5-trimethoxybenzaldehyde (1.5 eq) in toluene under reflux with piperidine (0.1 eq) and molecular sieves. The (Z)-isomer is favored by slow cooling (0.5°C/min), achieving a 72% yield with >95% stereoselectivity (HPLC).

Reaction Conditions :

  • Solvent: Toluene
  • Catalyst: Piperidine (0.1 eq)
  • Temperature: 110°C, 8 hours
  • Workup: Crystallization from ethanol/water (4:1)

Analytical Validation and Purification

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, benzylidene CH), 6.95 (s, 2H, ArH), 6.32 (s, 1H, benzofuran H), 4.85 (s, 2H, OCH₂CO), 3.91 (s, 9H, OCH₃), 3.75 (s, 3H, COOCH₃), 2.45 (s, 3H, CH₃).
  • HPLC : Purity >99% (C18 column, MeOH/H₂O 70:30, λ = 254 nm).

Challenges and Solutions

  • Stereochemical Control : The (Z)-configuration is maintained by avoiding prolonged heating post-reaction. Rapid crystallization stabilizes the kinetic product.
  • Byproduct Formation : Use of molecular sieves minimizes aldol side reactions during condensation.

Comparative Methodologies

Method Yield (%) Purity (%) Stereoselectivity (Z:E)
Knoevenagel (Piperidine) 72 99.2 95:5
Acid-Catalyzed 58 97.8 85:15
Microwave-Assisted 81 98.5 93:7

Microwave Optimization : Irradiation at 100°C for 30 minutes enhances reaction efficiency, reducing side products.

Industrial Scalability

The patent-derived protocol (WO2017016530A1) demonstrates scalability up to 100 g with consistent yields (85–88%). Key adjustments include:

  • Continuous Distillation : Removal of water via Dean-Stark trap improves condensation efficiency.
  • Crystallization Gradients : Stepwise cooling (70°C → 10°C) ensures high-purity isolation.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

  • Methodological Answer : The synthesis typically involves:

  • Aldol Condensation : Formation of the benzylidene moiety via reaction of 3,4,5-trimethoxybenzaldehyde with a 3-oxo-2,3-dihydrobenzofuran precursor under basic conditions (e.g., NaOH in ethanol) .
  • Esterification : Coupling of the hydroxyl group at the 6-position of the benzofuran core with methyl 2-chloroacetate using a base like K₂CO₃ in refluxing acetone .
  • Purification : Chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., methanol/water) to isolate the Z-isomer .
    • Key Variables : Solvent polarity, temperature control during condensation (~60–80°C), and stoichiometric ratios of aldehyde to ketone (1:1.2) to minimize side products .

Q. How is the stereochemical configuration (Z) confirmed for this compound?

  • Methodological Answer :

  • NOESY NMR : Cross-peaks between the methyl group at C7 and the benzylidene proton confirm the Z-configuration due to spatial proximity .
  • X-ray Crystallography : SHELX software refines the crystal structure to visualize the spatial arrangement of substituents . For example, a dihedral angle <10° between the benzofuran and trimethoxybenzylidene planes supports the Z-isomer .

Q. What analytical techniques validate purity and structural integrity post-synthesis?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₃H₂₄O₈: 428.1471) confirms molecular formula .
  • ¹³C NMR : Peaks at ~170 ppm (ester carbonyl), 160–165 ppm (benzofuran ketone), and 55–60 ppm (methoxy groups) verify functional groups .
  • HPLC-DAD : Purity >98% confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and target interactions?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock the compound into active sites of COX-2 or α-glucosidase (common targets for benzofuran derivatives). Use PyMOL to visualize hydrogen bonds between the trimethoxy group and Arg120/His239 residues .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
  • ADMET Prediction (SwissADME) : LogP ~2.5 suggests moderate lipophilicity, while Topological Polar Surface Area (TPSA) ~100 Ų indicates potential blood-brain barrier exclusion .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, HMBC correlations from the methyl ester (δ 3.7 ppm) to the carbonyl (δ 170 ppm) confirm ester connectivity .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the benzylidene group) by acquiring spectra at 298 K vs. 323 K .
  • Comparative Crystallography : Compare experimental XRD data (e.g., CCDC entries) with similar benzofuran derivatives to validate bond lengths/angles .

Q. How are hydrogen-bonding patterns in the crystal structure analyzed to inform solid-state reactivity?

  • Methodological Answer :

  • Graph Set Analysis (Etter’s Rules) : Use Mercury software to classify motifs like D(2,1) (donor-acceptor chains) or R₂²(8) (ring motifs) . For example, O–H···O interactions between the ketone and methoxy groups stabilize the lattice .
  • Hirshfeld Surface Analysis (CrystalExplorer) : Quantify intermolecular contacts; >30% O···H contributions suggest polar interactions dominate packing .

Q. What experimental designs optimize yield in large-scale synthesis while minimizing isomerization?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours) under controlled power (300 W) to suppress thermal degradation .
  • Protecting Groups : Temporarily protect the benzofuran hydroxyl with acetyl chloride before benzylidene formation, then deprotect with NaOH/MeOH .
  • Flow Chemistry : Continuous flow reactors (residence time: 5 min, 70°C) improve reproducibility and reduce Z→E isomerization .

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